Resveratrol-3,5-diacetate

Übersicht

Beschreibung

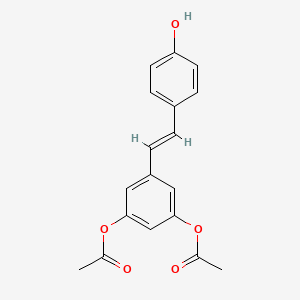

Resveratrol-3,5-diacetate is a derivative of resveratrol, a natural polyphenol found in several plants. It is also known as cis 3,5-Di-O-acetylresveratrol . Resveratrol has been used in traditional medicine for over 2000 years due to its wide range of beneficial properties .

Molecular Structure Analysis

Resveratrol-3,5-diacetate has a molecular weight of 312.32 and a molecular formula of C18H16O5 . Its parent compound, resveratrol, consists of two phenolic rings bonded together by a double styrene bond, forming 3,5,4’-Trihydroxystilbene .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Resveratrol-3,5-diacetate, like its parent compound resveratrol, exhibits potent antioxidant activity. Antioxidants help neutralize free radicals, reducing oxidative stress and protecting cells from damage. Research suggests that this compound may contribute to overall health by preventing age-related diseases and promoting longevity .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer. Resveratrol-3,5-diacetate has been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, it may help mitigate chronic inflammation .

Cancer Prevention and Treatment

Resveratrol-3,5-diacetate shows promise in cancer research. Studies indicate that it inhibits cancer cell growth, induces apoptosis (programmed cell death), and suppresses tumor formation. Its potential applications extend to breast cancer, colon cancer, and leukemia .

Skin Health and Dermatology

Topical formulations containing resveratrol-3,5-diacetate may benefit skin health. Its antioxidant and anti-inflammatory properties can protect against UV-induced damage, reduce signs of aging, and enhance wound healing. Cosmetic and dermatological products often incorporate this compound .

Metabolic Disorders

Resveratrol-3,5-diacetate may influence metabolic pathways related to obesity, diabetes, and lipid metabolism. It could enhance insulin sensitivity, regulate glucose levels, and promote weight management. Research in this area continues to explore its potential therapeutic applications .

Neuroprotection

The brain benefits from resveratrol-3,5-diacetate due to its neuroprotective effects. It may enhance cognitive function, protect against neurodegenerative diseases (such as Alzheimer’s and Parkinson’s), and promote neuronal survival .

Potential Applications in Drug Delivery

Researchers explore resveratrol-3,5-diacetate as a component in drug delivery systems. Its solubility and stability properties make it an attractive candidate for encapsulation and targeted drug release .

Wirkmechanismus

Target of Action

Resveratrol-3,5-diacetate, a derivative of resveratrol, primarily targets several key proteins and pathways in the body. It has been shown to interact with proteins such as AKT1, TP53, IL6, CASP3, VEGFA, TNF, MYC, MAPK3, MAPK8, and ALB , which are identified as hub target genes . These targets play crucial roles in various biological processes, including cell survival, apoptosis, inflammation, and angiogenesis .

Mode of Action

Resveratrol-3,5-diacetate interacts with its targets to induce various changes. For instance, it has been shown to induce SIRT1 and modulate the circadian rhythm at the cellular and organismal levels . The circadian clock is a system regulating behavior and function of the human body, thus playing a crucial role in health maintenance .

Biochemical Pathways

Resveratrol-3,5-diacetate affects several biochemical pathways. It has been found to regulate the PI3K/AKT/mTOR pathway , which is involved in cell survival and growth . Additionally, it has been shown to have effects on pathways related to neurodegenerative diseases .

Pharmacokinetics

Resveratrol-3,5-diacetate exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. Resveratrol is approximately 20% bioavailable , and its exposures (AUCs and Cmax) increase with increasing doses . Resveratrol and its three major conjugates account for 40 to 55% of the dose in urine , consistent with a high extent of absorption . Less than 1% of drug-related material was intact relative to key metabolites in plasma and urine .

Result of Action

The molecular and cellular effects of Resveratrol-3,5-diacetate’s action are diverse. It has been found to exhibit antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects . These effects can protect against diverse chronic diseases, such as cardiovascular diseases, cancer, liver diseases, obesity, diabetes, Alzheimer’s disease, and Parkinson’s disease .

Action Environment

The action, efficacy, and stability of Resveratrol-3,5-diacetate can be influenced by various environmental factors. For instance, nanoparticle-based delivery systems for resveratrol have been developed to overcome limitations associated with the compound’s bioavailability and therapeutic effectiveness . Moreover, the use of supercritical CO2 fluid (SCF-CO2)-assisted impregnation has been shown to enhance the bioavailability of resveratrol .

Zukünftige Richtungen

Future research on resveratrol and its derivatives like Resveratrol-3,5-diacetate could focus on enhancing their bioavailability with new formulations or developing more potent analogues to augment their anticancer potency . Despite the extensive research on resveratrol, little progress has been made in translational research and clinical trials . Therefore, additional development and further clinical investigation are advocated .

Eigenschaften

IUPAC Name |

[3-acetyloxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-12(19)22-17-9-15(10-18(11-17)23-13(2)20)4-3-14-5-7-16(21)8-6-14/h3-11,21H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTSXNIAKDYGPK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873867 | |

| Record name | 3,5-Di-O-acetylresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resveratrol-3,5-diacetate | |

CAS RN |

411233-14-2 | |

| Record name | 3,5-Di-O-acetylresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)

![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)